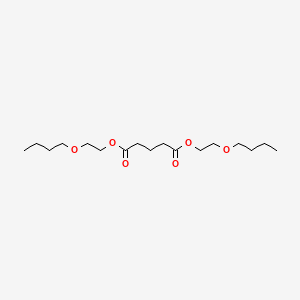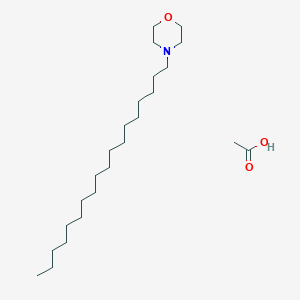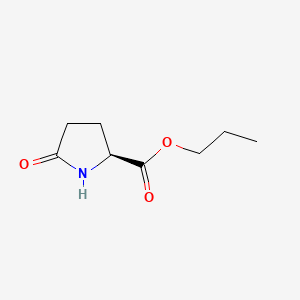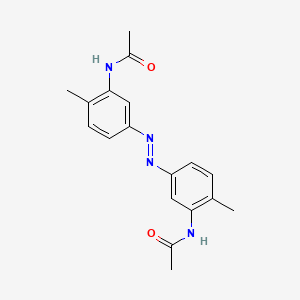
3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid is a complex organic compound with the molecular formula C18H14N2O6S and a molecular weight of 386.4 g/mol. It is known for its vibrant color properties, making it useful in various industrial applications, particularly in dye manufacturing.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the sulfonation of 2-naphthol to produce 6-sulpho-2-naphthol. This intermediate is then diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt. The final step involves coupling this diazonium salt with 3-methylsalicylic acid under alkaline conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Sulfuric acid and nitric acid are commonly employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines such as 3-methylsalicylic acid and 6-sulpho-2-naphthylamine.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential anti-inflammatory and analgesic properties.
Industry: Widely used in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The azo bond in the compound can undergo reduction to release active amines, which then interact with specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylsalicylic acid: Lacks the azo and sulpho groups, making it less effective as a dye.
2-Naphthol: A precursor in the synthesis but lacks the azo and salicylic acid functionalities.
Azo dyes: Other azo compounds with different substituents on the aromatic rings.
Uniqueness
3-Methyl-5-((6-sulpho-2-naphthyl)azo)salicylic acid is unique due to its combination of azo, sulpho, and salicylic acid groups, which confer specific chemical and physical properties. This makes it particularly valuable in applications requiring vibrant colors and specific chemical reactivity.
Eigenschaften
CAS-Nummer |
84100-02-7 |
|---|---|
Molekularformel |
C18H14N2O6S |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
2-hydroxy-3-methyl-5-[(6-sulfonaphthalen-2-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C18H14N2O6S/c1-10-6-14(9-16(17(10)21)18(22)23)20-19-13-4-2-12-8-15(27(24,25)26)5-3-11(12)7-13/h2-9,21H,1H3,(H,22,23)(H,24,25,26) |
InChI-Schlüssel |
TXCLQELZMLNMFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C(=O)O)N=NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)






![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)






